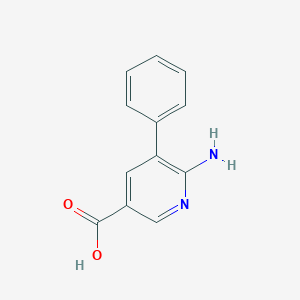

6-Amino-5-phenylpyridine-3-carboxylic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-amino-5-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-11-10(8-4-2-1-3-5-8)6-9(7-14-11)12(15)16/h1-7H,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGNSCQEQVBQOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC(=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Compound in Focus: 6 Amino 5 Phenylpyridine 3 Carboxylic Acid

Direct Synthetic Approaches

Direct approaches aim to construct the core pyridine ring with all necessary substituents in a minimal number of steps, often through convergent strategies that bring together multiple fragments in a single reaction sequence.

Electrochemical Synthesis Routes

Electrosynthesis has emerged as a powerful and environmentally friendly tool for constructing complex organic molecules. researchgate.net While a direct electrochemical synthesis for this compound is not prominently documented, related electrochemical methods highlight its potential. For instance, the electrochemical reduction of halo-aminopyridines in the presence of CO2 at a silver electrode has been reported for the synthesis of 6-aminopyridine-3-carboxylic acid (6-aminonicotinic acid). sigmaaldrich.com This demonstrates the feasibility of introducing the carboxylic acid moiety onto a pre-functionalized aminopyridine ring via electrochemical carboxylation.

Another relevant strategy involves the electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium. rsc.orgrsc.org This method, which uses KI as a mediator and electrolyte, proceeds under mild, oxidant-free conditions. rsc.orgrsc.org Such a protocol could be adapted, suggesting a pathway where a corresponding carbohydrazide (B1668358) precursor is converted to the carboxylic acid.

Convergent and Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial portions of all reactants. mdpi.com These strategies are ideal for building molecular diversity and complexity.

The synthesis of substituted 2-aminopyridine (B139424) derivatives often involves the condensation of aldehydes, malononitrile, and a third component. For example, a one-pot, two-step synthesis has been developed for 6-amino-2-pyridone-3,5-dicarbonitriles using natural product catalysts like betaine (B1666868) and guanidine (B92328) carbonate. nih.gov A similar strategy could be envisioned for this compound, where benzaldehyde, an appropriate three-carbon building block, and an ammonia (B1221849) source combine to form the substituted pyridine core. A subsequent selective hydrolysis of the nitrile group at the 3-position would yield the target carboxylic acid.

MCRs have been successfully employed to generate various pyridine derivatives, including 6-aryl substituted 5-nitropyridines and 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. buketov.edu.kznih.gov These methods showcase the versatility of MCRs in installing aryl groups and functional handles onto the pyridine ring, providing a solid foundation for designing a convergent synthesis for the target molecule. buketov.edu.kznih.gov

Precursor-Based Synthetic Pathways

These pathways involve the stepwise modification of a pre-existing pyridine or heterocyclic precursor, allowing for controlled introduction of the required amino, phenyl, and carboxylic acid functionalities.

Decyanation and Carboxylation Transformations from Nitrile Precursors

A common and effective strategy for synthesizing pyridine carboxylic acids is through the hydrolysis of a corresponding nitrile (cyanopyridine) precursor. chemistrysteps.comlibretexts.org The precursor, 6-amino-5-phenylpyridine-3-carbonitrile, can be synthesized via multi-component reactions similar to those described previously.

Once the nitrile is obtained, it can be converted to the carboxylic acid through either acidic or alkaline hydrolysis. libretexts.org

Acid Hydrolysis: The nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid, to yield the carboxylic acid directly. libretexts.org

Alkaline Hydrolysis: Heating the nitrile with an aqueous base, like sodium hydroxide, initially forms the carboxylate salt, which upon acidification with a strong acid, liberates the free carboxylic acid. libretexts.org

Industrial processes for producing pyridine carboxylic acid amides, which are intermediates in the hydrolysis to acids, often utilize solid heterogeneous catalysts for the hydrolysis of cyanopyridines, highlighting the robustness of this transformation. google.com Biocatalytic methods using nitrilase enzymes also offer a green alternative for the hydrolysis of nitriles to carboxylic acids. thieme-connect.de

Table 1: Comparison of Nitrile Hydrolysis Methods

| Method | Reagents | Conditions | Product Form | Key Features |

| Acid Hydrolysis | Dilute HCl or H₂SO₄ | Heat (reflux) | Carboxylic Acid | Direct conversion; ammonium (B1175870) salt by-product. libretexts.org |

| Alkaline Hydrolysis | NaOH or KOH, then strong acid (e.g., HCl) | Heat (reflux), followed by acidification | Carboxylate Salt (intermediate), then Carboxylic Acid | Two-step workup; ammonia by-product. libretexts.org |

| Biocatalytic Hydrolysis | Nitrilase or Nitrile Hydratase/Amidase | Aqueous buffer, mild temp (e.g., 10-80°C) | Carboxylic Acid | Environmentally friendly, high selectivity. thieme-connect.de |

Derivatization from Aminopyridine Intermediates

This approach begins with a simpler, commercially available aminopyridine derivative, which is then elaborated. For instance, synthesis could start from a 6-aminopyridine-3-carboxylic acid derivative. The phenyl group at the 5-position could then be installed using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, by first introducing a halogen (e.g., bromine or iodine) at that position.

Alternatively, starting with a 5-phenyl-6-aminopyridine, the carboxylic acid group could be introduced at the 3-position. This might be achieved through lithiation or Grignard formation followed by quenching with carbon dioxide, although directing the metallation to the desired position can be challenging. The synthesis of related fused heterocyclic systems often relies on the reactivity of aminopyrazolo[4,3-b]pyridine-6-carboxylic acids, demonstrating that aminopyridine carboxylic acids are versatile intermediates for further transformations. nuph.edu.ua

Homologation of Carboxylic Acid Moieties

Homologation refers to the extension of a carbon chain by a single methylene (B1212753) (-CH2-) unit. While not a direct synthesis of the target compound itself, it is a relevant transformation for creating derivatives. If one were to start with a precursor like 6-amino-5-phenylpicolinic acid (the 2-carboxylic acid isomer), homologation methods could be explored to synthesize the corresponding pyridine-2-acetic acid derivative.

Recent advancements have enabled the direct one-carbon homologation of unmodified carboxylic acids under mild, visible-light-induced conditions. nih.govnih.gov This modern approach avoids harsh reagents and multi-step sequences traditionally associated with methods like the Arndt-Eistert reaction. nih.gov Such a strategy could be applied to pyridine carboxylic acids to access homologated structures, which are valuable in medicinal chemistry for optimizing structure-activity relationships. youtube.com

Table 2: Modern vs. Traditional Carboxylic Acid Homologation

| Method | Reagents/Conditions | Key Features |

| Modern Photoredox | Nitroethylene, visible light | Direct conversion of unmodified acids, mild conditions, iterative application possible. nih.gov |

| Arndt-Eistert | SOCl₂, CH₂N₂, H₂O/Ag₂O | Multi-step, uses hazardous diazomethane, broad substrate scope. |

Advanced Synthetic Methodologies

Advanced synthetic methodologies offer sophisticated solutions for constructing complex heterocyclic scaffolds like this compound. These methods focus on efficiency, control, and the ability to generate structural diversity, moving beyond classical condensation reactions.

Catalytic Approaches in Pyridine Ring Construction

The construction of the pyridine ring, the core of the target compound, can be achieved with high efficiency and atom economy through various metal-catalyzed transformations. acsgcipr.org These methods often utilize simple, readily available precursors to assemble the heterocyclic system in a convergent manner. acsgcipr.org

Transition metal-catalyzed [2+2+2] cycloaddition reactions are a powerful tool for the de novo synthesis of pyridine rings. rsc.org This approach involves the cyclotrimerization of two alkyne molecules and a nitrile, providing direct access to polysubstituted pyridines. rsc.orgresearchgate.net Various catalytic systems based on metals such as iron, nickel, and rhodium have been developed to facilitate this transformation under mild conditions. acsgcipr.orgresearchgate.netnih.gov For instance, an air-stable iron(II) complex has been reported as an effective pre-catalyst for the [2+2+2] cycloaddition of diynes and nitriles. nih.gov The choice of metal catalyst and ligands can influence the reaction's efficiency and the substitution pattern of the resulting pyridine. researchgate.net

Beyond cycloadditions, other catalytic strategies have emerged. A copper-catalyzed cascade reaction provides a modular route to highly substituted pyridines from alkenylboronic acids and α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This process involves a sequence of C-N cross-coupling, electrocyclization, and subsequent air oxidation to furnish the aromatic pyridine core. nih.gov Iron-catalyzed cyclization of ketoxime acetates with aldehydes represents another green chemistry approach to forming symmetrical pyridines. acsgcipr.org In line with sustainable chemistry principles, the use of base metals like copper, nickel, and iron is often preferred over more expensive precious metals such as palladium or ruthenium. acsgcipr.org

| Catalytic Method | Metal Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|---|

| [2+2+2] Cycloaddition | Iron(II) Complex | Diynes, Nitriles | Utilizes an air-stable, simple iron catalyst. | nih.gov |

| [2+2+2] Cycloaddition | Nickel Complex | Diynes, Nitriles | Effective at low catalyst loadings (1 mol%) and mild temperatures. | researchgate.net |

| Hydroacylation/N-annulation | Rhodium Complex | Aldehydes, Alkynes, NH4OAc | Convergent synthesis from simple starting materials. | acsgcipr.org |

| Cascade C-N Coupling/Electrocyclization | Copper Catalyst | Alkenylboronic acids, α,β-Unsaturated ketoxime O-pentafluorobenzoates | Modular method with good functional group tolerance, forming highly substituted pyridines. | nih.gov |

| Cyclization | Iron Catalyst | Ketoxime acetates, Aldehydes | A sustainable approach for synthesizing symmetrical pyridines. | acsgcipr.org |

Regioselective and Stereoselective Synthesis for Structural Control

Achieving precise control over the substitution pattern (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is critical when synthesizing complex molecules like this compound and its analogs. Advanced synthetic methods provide the tools to install functional groups at specific positions and to control chirality.

Regioselectivity in pyridine synthesis is a significant challenge, as traditional methods can often lead to mixtures of isomers. researchgate.net Modern catalytic approaches, however, can provide high levels of regiocontrol. The synthesis of di- and tri-substituted pyridines can be directed by the careful selection of starting materials and catalysts in cycloaddition reactions. rsc.orgresearchgate.net Another powerful strategy involves the functionalization of a pre-formed pyridine ring through N-activation. This approach allows for the regioselective addition of nucleophiles to the pyridine ring, leading to a variety of substituted dihydropyridine (B1217469) and pyridine derivatives. acs.org

Stereoselective synthesis is essential for producing enantiomerically pure compounds, which is particularly important in medicinal chemistry. rsc.org Catalytic asymmetric methods are at the forefront of this field. For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed to synthesize enantioenriched 3-substituted tetrahydropyridines from pyridine-derived precursors and boronic acids. acs.org Similarly, iridium-catalyzed direct asymmetric reductive amination of 2-acylpyridines offers a practical route to chiral 1-pyridin-2-yl-ethylamines with high yields and enantioselectivity. rsc.org The stereoselective synthesis of pyridinones has also been achieved through the nucleophilic addition of Grignard reagents to a chiral pyridinium (B92312) salt, demonstrating a pathway to chiral piperidinone structures. nih.gov

| Objective | Methodology | Catalyst/Reagent | Outcome | Reference |

|---|---|---|---|---|

| Regiocontrol | Addition to N-Activated Pyridines | Activating group (e.g., Chloroformate) and various nucleophiles | Regioselective synthesis of substituted dihydropyridines. | acs.org |

| Stereocontrol | Asymmetric Reductive Heck Reaction | Rhodium catalyst with chiral ligand | Enantioenriched 3-substituted tetrahydropyridines. | acs.org |

| Stereocontrol | Asymmetric Reductive Amination | Iridium catalyst | Chiral 1-pyridin-2-yl-ethylamines with high enantiomeric excess. | rsc.org |

| Stereocontrol | Nucleophilic Addition | Grignard reagents on chiral pyridinium salt | Stereoselective synthesis of functionalized pyridinones. | nih.gov |

Structural Characterization and Elucidation of 6 Amino 5 Phenylpyridine 3 Carboxylic Acid and Its Analogues

Spectroscopic Analysis Techniques

Spectroscopic methods provide detailed information about the molecular framework, functional groups, and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H-NMR spectroscopy provides data on the number, environment, and coupling of hydrogen atoms (protons). For pyridine (B92270) derivatives, characteristic signals for aromatic protons, amine (NH₂) protons, and carboxylic acid (COOH) protons are expected. For instance, in analogues like 6-amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H- nih.govresearchgate.netdithiolo[3,4-b]pyridine-5-carboxamides, the NH₂ protons appear as a broad singlet around δ 6.26–6.63 ppm, while aromatic protons resonate in the δ 6.73–8.59 ppm range. nih.gov The disappearance of the NH₂ signal upon D₂O exchange can confirm its assignment. nih.gov

¹³C-NMR spectroscopy furnishes information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are indicative of their hybridization and electronic environment. In various pyridine analogues, signals for carbonyl carbons (C=O) of amide or acid groups are typically observed in the downfield region (e.g., δ 166.9 ppm), while cyano group carbons (C≡N) appear around δ 112.7 ppm. nih.gov Aromatic and pyridine ring carbons resonate within a broad range depending on their substituents. For example, in some dithiolo[3,4-b]pyridines, C=N carbon signals have been identified at δ 162.1–163.3 ppm. nih.gov

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a useful technique to differentiate between CH, CH₂, and CH₃ groups. It provides positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons are absent. This technique is often used in conjunction with ¹³C-NMR for a more detailed assignment of the carbon framework.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for an Analogue of 6-Amino-5-phenylpyridine-3-carboxylic Acid Compound: 2-Cyano-N-(3-cyano-6-(2,4-dimethoxyphenyl)-4-phenylpyridin-2-yl)acetamide nih.gov

| Atom Type | Chemical Shift (δ, ppm) |

|---|---|

| ¹H-NMR | |

| Aromatic-H | 7.26-8.15 (m) |

| NH | 11.45 (s) |

| CH₂ | 4.11 (s) |

| OCH₃ | 3.88, 3.91 (s) |

| ¹³C-NMR | |

| C=O | 166.9 |

| C≡N (acetamide) | 126.6 |

| C≡N (pyridine) | 112.7 |

| Aromatic/Pyridine C | 159.2, 157.3, 155.4, 149.8, 139.7, 131.5, 129.8, 128.9, 122.1, 118.9, 106.4, 98.8 |

| CH₂ | 25.8 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its analogues, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amino group typically appear as two bands in the 3300–3500 cm⁻¹ region. nih.gov The O-H stretch of the carboxylic acid is a broad band, often centered around 3000 cm⁻¹, while the carbonyl (C=O) stretching vibration of the carboxylic acid is found in the 1700–1725 cm⁻¹ range. Other significant peaks include C=N and C=C stretching vibrations of the pyridine ring. nih.gov

Table 2: Key IR Absorption Bands for Analogues of this compound

| Functional Group | Wavenumber (cm⁻¹) | Source Compound Example |

|---|---|---|

| N-H Stretch (Amine) | 3460, 3369 | 2-Amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile nih.gov |

| N-H Stretch (Amide) | 3439, 3350, 3171 | 6-Amino-4-(2-nitrophenyl)-7-phenyl-3-(phenylimino)-4,7-dihydro-3H- nih.govresearchgate.netdithiolo[3,4-b]-pyridine-5-carboxamide nih.gov |

| C≡N Stretch (Nitrile) | 2207 | 2-Amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile nih.gov |

| C=O Stretch (Amide) | 1668 | 6-Amino-4-(2-nitrophenyl)-7-phenyl-3-(phenylimino)-4,7-dihydro-3H- nih.govresearchgate.netdithiolo[3,4-b]-pyridine-5-carboxamide nih.gov |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorption (λ_max_) are related to the extent of conjugation in the molecule. For aromatic and heteroaromatic compounds like pyridine derivatives, characteristic π → π* transitions are expected. Theoretical studies, such as those using Time-Dependent Density Functional Theory (TDDFT), can be employed to predict and interpret the electronic absorption spectra of these compounds. researchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amino acids and carboxylic acids, often producing a protonated molecular ion [M+H]⁺. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. By comparing the experimentally found mass with the calculated mass for a proposed formula, the molecular formula can be confirmed with a high degree of confidence, typically with an error of less than 5 ppm. nih.govmdpi.com

Table 3: Example of HRESIMS Data for a Pyridine Analogue Compound: 6-Amino-4-(4-chlorophenyl)-7-phenyl-3-(phenylimino)-4,7-dihydro-3H- nih.govresearchgate.netdithiolo[3,4-b]pyridine-5-carboxamide nih.gov

| Ion | Calculated m/z for [M+H]⁺ | Found m/z | Mass Difference (ppm) |

|---|

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. It also reveals information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.gov

The crystal structure analysis of an analogue, 6-amino-4-(2,4-dichlorophenyl)-7-phenyl-3-(phenylimino)-4,7-dihydro-3H- nih.govresearchgate.netdithiolo[3,4-b]pyridine-5-carboxamide, confirmed its molecular structure unambiguously. nih.gov Similarly, detailed crystallographic studies on related heterocyclic systems like 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxamide have provided precise structural parameters. researchgate.net In this pyrazine (B50134) analogue, the pyrazolo[3,4-b]pyrazine ring system was found to be nearly planar, making a dihedral angle of 5.72 (6)° with the phenyl ring. The molecular conformation is stabilized by intramolecular hydrogen bonds, and molecules in the crystal are connected into dimers by strong intermolecular hydrogen bonds. researchgate.net

Table 4: Representative Single-Crystal X-ray Diffraction Data for an Analogue Compound: 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxamide researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₂N₆O |

| Molecular Weight | 268.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.7907 (5) |

| b (Å) | 4.80351 (15) |

| c (Å) | 17.1203 (8) |

| β (°) | 92.067 (4) |

| Volume (ų) | 1215.57 (8) |

| Z | 4 |

Integrative Structural Elucidation Approaches

For a definitive and comprehensive structural characterization, an integrative approach is essential. This involves combining the data from multiple analytical techniques. Typically, the process begins with spectroscopic methods to propose a structure. Mass spectrometry provides the molecular formula, IR spectroscopy identifies the functional groups, and NMR spectroscopy reveals the connectivity of the carbon-hydrogen framework. mdpi.com

The proposed structure is then unequivocally confirmed by single-crystal X-ray crystallography if suitable crystals can be obtained. nih.gov The combination of these techniques ensures that the structure is correctly assigned, as data from one method complements the others. For example, while NMR provides the structure in solution, X-ray crystallography reveals the conformation and packing in the solid state. Computational methods, such as Density Functional Theory (DFT), can further support experimental findings by calculating optimized geometries and predicting spectroscopic properties (NMR chemical shifts, vibrational frequencies), which can then be compared with the experimental data. researchgate.netscholarsresearchlibrary.com

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations and Manipulations

The presence of both a nucleophilic amino group and an electrophilic carboxylic acid group allows for a variety of selective modifications.

The carboxylic acid and amine functionalities on the pyridine (B92270) ring are key sites for derivatization.

Carboxylic Acid Group:

The carboxylic acid moiety can readily undergo esterification. A common method is the Fischer esterification, where the carboxylic acid is treated with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid, to form the corresponding ester. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.commasterorganicchemistry.com For pyridine carboxylic acids specifically, the esterification can be catalyzed by a strong acid salt of the pyridine carboxylic acid ester itself. google.com

Amide bond formation is another crucial transformation. diva-portal.orgyoutube.comyoutube.comkhanacademy.org Direct thermal amidation with amines is possible but often requires harsh conditions. diva-portal.org More commonly, coupling agents are employed to activate the carboxylic acid. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. youtube.comkhanacademy.org

Amine Group:

The amino group is nucleophilic and can participate in various reactions. It can be acylated by reacting with acid chlorides or anhydrides to form amides. Additionally, it can react with aldehydes and ketones to form Schiff bases (imines), which are versatile intermediates in organic synthesis. nih.gov

The interplay between the amino and carboxylic acid groups can also lead to intramolecular reactions, although these are not as commonly reported for this specific molecule. However, the potential for lactam formation under specific conditions exists.

Table 1: Summary of Functional Group Reactivity

| Functional Group | Reagent | Product | Reaction Type |

|---|---|---|---|

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Fischer Esterification |

| Carboxylic Acid | Amine, Coupling Agent | Amide | Amidation |

| Carboxylic Acid | Thionyl Chloride | Acid Chloride | Acyl Halogenation |

| Amine | Acid Chloride/Anhydride | Amide | Acylation |

| Amine | Aldehyde/Ketone | Schiff Base (Imine) | Condensation |

The pyridine ring itself is an aromatic system, and its reactivity towards electrophilic aromatic substitution is influenced by the existing substituents. The amino group is a strong activating group and ortho-, para-directing, while the carboxylic acid group is a deactivating group and meta-directing. The phenyl group at the 5-position also influences the electronic properties of the ring.

Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, could potentially be directed to the positions activated by the amino group, though the reaction conditions would need to be carefully controlled to avoid side reactions with the functional groups. masterorganicchemistry.com For instance, nitration typically employs a mixture of nitric acid and sulfuric acid, which could lead to protonation of the pyridine nitrogen and the amino group, deactivating the ring towards electrophilic attack. masterorganicchemistry.com

Modification of the phenyl substituent is also a possibility. For example, electrophilic substitution on the phenyl ring could be achieved, with the position of substitution depending on the directing effects of the pyridine ring.

Formation of Fused Heterocyclic Systems

6-Amino-5-phenylpyridine-3-carboxylic acid is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The amino and carboxylic acid groups, or their derivatives, can participate in cyclization reactions to form new rings fused to the pyridine core.

Pyrazolo[3,4-b]pyridines:

The synthesis of pyrazolo[3,4-b]pyridines often involves the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles. researchgate.netresearchgate.net While not starting directly from this compound, related aminopyridine derivatives are key intermediates. For instance, 6-hydrazinonicotinonitriles can be reacted with 1,3-diketones to form pyrazolyl-substituted pyridines, which are then cyclized to 3-amino-1H-pyrazolo[3,4-b]pyridines. researchgate.net

Pyrido[2,3-d]pyrimidines:

Pyrido[2,3-d]pyrimidines can be synthesized from 6-aminopyridine derivatives. One common approach involves the reaction of a 6-aminopyrimidine with a 1,3-dicarbonyl compound or its equivalent. For example, 6-aminouracils react with aldehydes to form pyrido[2,3-d]pyrimidines. researchgate.net While the starting material is not this compound, the general strategy highlights the utility of the aminopyridine moiety in constructing this fused ring system. The synthesis of pyrido[2,3-d]pyrimidine derivatives has been explored for their potential as kinase inhibitors. nih.govnih.gov

Table 2: Examples of Fused Heterocycle Synthesis

| Starting Material Type | Reagents | Fused Heterocycle |

|---|---|---|

| 6-Hydrazinonicotinonitrile | 1,3-Diketone, Hydrazine | Pyrazolo[3,4-b]pyridine |

| 6-Aminouracil | Aldehyde | Pyrido[2,3-d]pyrimidine |

The synthesis of 1,8-naphthyridine derivatives often starts from 2-aminopyridine (B139424) derivatives. ekb.eg These can undergo condensation with carbonyl compounds that have an activated methylene (B1212753) group. semanticscholar.org For example, the reaction of 2-aminonicotinaldehyde with α-substituted methylene carbonyl compounds is a classic method known as the Friedlander synthesis. ekb.eg

While direct conversion of this compound to a 1,8-naphthyridine is not a straightforward, single-step process, it could potentially be converted to a suitable 2-aminopyridine precursor through a series of functional group interconversions. For instance, the carboxylic acid could be reduced to a hydroxymethyl group, which could then be oxidized to an aldehyde, setting the stage for a Friedlander-type cyclization.

Coordination Chemistry and Metal Complexation

The presence of both a nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylic acid group makes this compound a potential ligand for metal ions. rsc.orgrsc.org The amino group can also participate in coordination. Such compounds that can bind to metal ions through multiple atoms are known as chelating agents.

The coordination of metal ions to pyridine carboxylic acids has been studied, leading to the formation of coordination polymers with diverse structures, ranging from mononuclear complexes to one-, two-, and three-dimensional frameworks. rsc.orgrsc.org The specific structure of the resulting metal complex depends on the metal ion, the coordination geometry it prefers, the reaction conditions, and the presence of other ligands. nih.gov

The coordination can involve the nitrogen of the pyridine ring and one or both oxygen atoms of the carboxylate group. The amino group can also act as a coordination site, potentially leading to the formation of stable five- or six-membered chelate rings. The phenyl group can influence the solid-state packing of these complexes through π-π stacking interactions.

Table 3: Potential Coordination Sites for Metal Complexation

| Potential Coordinating Atom | Functional Group |

|---|---|

| Pyridine Nitrogen | Pyridine Ring |

| Carboxylate Oxygen(s) | Carboxylic Acid |

| Amino Nitrogen | Amino Group |

Design and Synthesis of Pyridine Carboxylic Acid Ligands

The design of pyridine carboxylic acid ligands for use in coordination chemistry is a field of intensive research, driven by the desire to create materials with specific structures and functions. Ligands incorporating pyridine and carboxylic acid moieties are particularly popular due to their robust and predictable coordination behavior with a wide range of metal ions.

The structure of this compound offers multiple features for ligand design. The carboxylic acid group provides a primary site for coordination to metal centers through its oxygen atoms. The nitrogen atom within the pyridine ring offers an additional coordination site, allowing the ligand to act as a bridge between metal ions. Furthermore, the amino group (-NH₂) at the 6-position can serve as another coordination point or, more commonly, as a site for post-synthetic modification or as a hydrogen-bond donor, influencing the packing of the resulting framework. acs.orgresearchgate.net The phenyl group at the 5-position provides steric bulk, which can be used to control the dimensionality and porosity of the final structure.

The synthesis of such functionalized pyridine carboxylic acids often involves multi-step reaction sequences. While specific synthetic routes for this compound are not detailed in the provided literature, general strategies for analogous compounds can be inferred. These methods often utilize transition-metal-catalyzed cross-coupling reactions to introduce the phenyl group onto a pre-functionalized pyridine ring, followed by transformations to install the amino and carboxylic acid groups. The precise control over reaction conditions is crucial to achieve the desired substitution pattern and avoid side reactions.

Key Functional Groups for Ligand Design

| Functional Group | Potential Role in Coordination | Influence on Properties |

|---|---|---|

| Carboxylic Acid (-COOH) | Primary coordination site (monodentate, bidentate, bridging). | Forms strong bonds with metal ions; dictates primary network connectivity. |

| Pyridine Nitrogen | Secondary coordination site. | Enables bridging between metal centers; influences ligand bite angle. |

| **Amino Group (-NH₂) ** | Potential coordination site; hydrogen-bond donor. | Can functionalize pores; directs supramolecular assembly through H-bonding. acs.org |

| Phenyl Group (-C₆H₅) | Steric hindrance; π-π stacking interactions. | Controls framework porosity and dimensionality; enhances thermal stability. |

Structural Diversity of Metal-Organic Frameworks and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The structure, and therefore the properties, of these materials are highly dependent on the geometry of the metal center and the design of the organic linker. mdpi.com The use of adaptable or multi-functional ligands like pyridine-dicarboxylic acids is a key strategy for generating structural diversity. nih.gov

The compound this compound is anticipated to be an excellent candidate for constructing diverse MOF and CP architectures. Its rigidity, combined with multiple, distinct coordination sites, allows for the formation of a wide array of network topologies. The carboxylate group can coordinate to metal ions in various modes, while the pyridine nitrogen can also bind, creating the potential for 1D chains, 2D layers, or complex 3D frameworks. rsc.orgnih.gov

The final structure of a MOF or CP is influenced by several factors, including the choice of metal ion, the metal-to-ligand ratio, the solvent system, and reaction temperature. mdpi.com For a ligand like this compound, the interplay between these factors could lead to a rich variety of outcomes:

Dimensionality: Depending on which donor atoms coordinate, the resulting polymer could extend in one, two, or three dimensions. For example, coordination exclusively through the carboxylate group might favor lower-dimensional structures, while simultaneous coordination of the carboxylate and pyridine nitrogen is more likely to produce 3D frameworks. rsc.org

Topology: The specific connectivity of the metal nodes and organic linkers defines the network topology. The angular disposition of the functional groups on the pyridine ring will dictate the geometry of the resulting network. The use of auxiliary ligands or co-ligands can further modify the coordination environment of the metal ion and lead to new and unprecedented topologies. mdpi.comnih.gov

Functional Pores: The amino group, if not involved in coordination with the primary metal framework, can project into the pores of the MOF. This provides a chemically active site that can be used for post-synthetic modification, selective gas adsorption, or catalysis. The presence of such functional groups is a key strategy in the design of functional MOFs. researchgate.net

The structural possibilities are further expanded by the potential for phenomena such as interpenetration, where multiple independent frameworks grow through one another. The steric bulk of the phenyl group on the ligand could be used to either promote or prevent interpenetration, offering another level of structural control.

Examples of Structural Diversity with Analogous Ligands

| Ligand | Metal Ion(s) | Resulting Structure(s) | Reference |

|---|---|---|---|

| Pyridine-3,5-dicarboxylic acid | Cd²⁺, Zn²⁺, Co²⁺, Cu²⁺ | 0D binuclear complexes, 1D chains, 2D layers, and 3D polymers depending on template molecules used. | rsc.org |

| 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid | Ni²⁺, Co²⁺, Cd²⁺, Cu²⁺, Mn²⁺ | Mononuclear complexes, 1D chains, 2D layers, and a 3D framework with an unprecedented topology. | rsc.org |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful approach to understanding the intrinsic properties of molecules. For 6-Amino-5-phenylpyridine-3-carboxylic acid, these methods have been instrumental in characterizing its electronic and structural features.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize the molecular geometry of this compound, providing insights into bond lengths, bond angles, and dihedral angles. nih.govnih.gov These optimized geometries are crucial for understanding the molecule's three-dimensional conformation and its potential interactions with other molecules. The results of DFT calculations can be compared with experimental data, such as that from X-ray crystallography, to validate the theoretical model. researchgate.net

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Solvatochromism

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. rsc.orgsemanticscholar.orguci.edu This method is particularly valuable for understanding a molecule's response to light, including its absorption and emission spectra. researchgate.net For this compound, TDDFT calculations can predict its UV-Vis absorption spectrum, identifying the electronic transitions responsible for its characteristic absorption bands. Furthermore, by incorporating solvent models, TDDFT can be used to study solvatochromism, which is the change in a substance's color as the solvent is changed.

Analysis of Molecular Orbitals (e.g., HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a critical role in determining a molecule's chemical reactivity. irjweb.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including electronegativity, chemical hardness, and the electrophilicity index, which provide further insights into the molecule's reactive nature. mdpi.com

Table 1: Key Reactivity Descriptors Derived from HOMO-LUMO Analysis

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of an atom's ability to attract shared electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of chemical hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the propensity of a species to accept electrons. |

Note: These relationships are based on Koopmans' theorem and provide approximate values for the reactivity descriptors.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to predict the interactions of this compound with biological targets and to develop models that relate its structure to its activity.

Molecular Docking for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. rjptonline.orgmdpi.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its biological target. nih.govplos.orgnih.gov For this compound, molecular docking studies can be performed to identify potential protein targets and to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The results of docking studies can provide valuable information for the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Computational Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgnih.govnih.gov These models are developed by finding a correlation between calculated molecular descriptors (physicochemical properties) and the observed biological activity. mdpi.commdpi.com For this compound and its analogs, QSAR studies can be used to identify the key structural features that are important for their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules.

Prediction of Physicochemical Parameters and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the physicochemical properties and elucidating the reaction mechanisms of complex organic molecules. These theoretical studies offer valuable insights that complement experimental findings, guiding further research and development.

Ionization Constant (pKa) Prediction using Computational Algorithms

The ionization constant (pKa) is a critical parameter that influences the solubility, absorption, and biological activity of a molecule. Computational algorithms offer a rapid and cost-effective means of predicting pKa values. Density Functional Theory (DFT) has become a prominent method for this purpose. researchgate.netnih.gov

Various DFT functionals, such as CAM-B3LYP, B3LYP, PBE1PBE, and B3PW91, are employed to calculate the energetics of deprotonation. researchgate.net The choice of functional and basis set, for instance, 6-311G+dp, can significantly impact the accuracy of the prediction. researchgate.net Solvation models, like the Solvation Model based on Density (SMD), are crucial for simulating the aqueous environment in which ionization occurs. researchgate.netnih.gov To enhance accuracy, explicit water molecules can be included in the calculations to model the immediate solvation shell around the acidic proton. researchgate.netnih.gov

Studies have demonstrated that DFT methods can predict the pKa of carboxylic acids with a mean absolute error (MAE) of less than 0.5 pKa units, validating the reliability of these computational approaches. researchgate.netnih.gov For instance, the CAM-B3LYP functional has shown a low MAE of 0.23 in some studies. researchgate.net These computational models are particularly useful for predicting the pKa of molecules with various substituents, including those with nitro and cyano groups. nih.gov The general approach involves calculating the Gibbs free energy change of the dissociation reaction in the solvent, from which the pKa can be derived. mdpi.com

Table 1: Illustrative Example of Computationally Predicted pKa Values for a Carboxylic Acid using Different Functionals This table is for illustrative purposes to show typical data from such studies and does not represent actual predicted values for this compound.

| Computational Method | Basis Set | Solvation Model | Predicted pKa | Mean Absolute Error (MAE) |

| CAM-B3LYP | 6-311+G(d,p) | SMD | 4.10 | 0.23 |

| B3LYP | 6-311+G(d,p) | SMD | 4.35 | 0.48 |

| PBE1PBE | 6-311+G(d,p) | SMD | 4.22 | 0.34 |

| B3PW91 | 6-311+G(d,p) | SMD | 4.28 | 0.38 |

Theoretical Investigations into Reaction Mechanisms and Pathways

Theoretical chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and determining reaction kinetics. researchgate.netnih.gov For heterocyclic compounds, DFT calculations are frequently used to investigate reaction mechanisms in detail. nih.gov These studies can elucidate the step-by-step pathway of a reaction, such as a cyclization process, and identify the rate-limiting step by calculating the activation barriers. nih.gov

For example, in the synthesis of complex pyridine (B92270) derivatives, theoretical investigations can determine whether a reaction proceeds via a concerted or a stepwise mechanism. nih.gov By modeling the energies of reactants, intermediates, transition states, and products, researchers can gain a deeper understanding of the factors that control the reaction's outcome and regioselectivity. acs.org

Kinetic studies using methods like Transition State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory can be combined with the calculated potential energy surface to predict reaction rate constants over a range of temperatures and pressures. nih.gov Such theoretical insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Exploration of Non Clinical Biological Activities and Medicinal Chemistry Implications

In Vitro Biological Evaluations

In vitro assays are crucial for the initial characterization of the biological effects of a chemical entity at the cellular and molecular level.

Assessment of Cytotoxic Activity in Non-Clinical Cell Lines

As of the current literature review, no specific studies detailing the cytotoxic activity of 6-Amino-5-phenylpyridine-3-carboxylic acid against non-clinical cell lines have been reported.

However, research on structurally related compounds provides some context. For instance, a series of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have demonstrated anti-cancer properties. nih.gov One of the most potent compounds in this series, designated as 5o, exhibited significant cytotoxic effects against a variety of cancer cell lines, including those of the liver, breast, and lung, as well as primary patient-derived glioblastoma cells. nih.gov The cytotoxic activity of these related compounds suggests that the aminopyridine scaffold can be a pharmacophore for anti-cancer activity.

Investigation of Antimicrobial and Antioxidant Properties

There is currently no available scientific literature that specifically investigates the antimicrobial or antioxidant properties of this compound.

Studies on other pyridine (B92270) carboxylic acid derivatives and related nitrogen-containing heterocyclic compounds have shown a wide range of biological activities, including antimicrobial and antioxidant effects. For example, certain novel thiazolo[4,5-b]pyridine (B1357651) derivatives have been synthesized and evaluated for their antioxidant activity, showing promising results in scavenging free radicals. pensoft.net Additionally, various pyridine derivatives have been investigated for their antimicrobial potential. researchgate.net However, a direct extrapolation of these findings to this compound cannot be made without specific experimental data.

Molecular Target Interactions (In Vitro Studies)

Understanding the interaction of a compound with specific molecular targets is fundamental to elucidating its mechanism of action.

Ligand Binding Studies with Adenosine (B11128) Receptors (A₁AR, A₂AAR, A₃AR)

No specific ligand binding studies for this compound with adenosine receptors A₁AR, A₂AAR, or A₃AR have been reported in the scientific literature.

However, the 2-amino-3,5-dicyanopyridine scaffold, which is structurally related, has been identified as a versatile template for the development of adenosine receptor ligands. nih.gov Derivatives of this scaffold have been shown to act as agonists at various adenosine receptor subtypes, with modifications to the pyridine ring influencing affinity and selectivity. nih.gov These findings suggest that the aminopyridine core of this compound could potentially interact with adenosine receptors, but this remains to be experimentally verified.

Interaction Mechanisms with Enzymes and Other Proteins (e.g., DHFR, HT-hTS, AKT1, ERα, HER2, Tyrosine Kinases)

There is no published research detailing the interaction of this compound with dihydrofolate reductase (DHFR), human thymidylate synthase (HT-hTS), AKT1, estrogen receptor alpha (ERα), human epidermal growth factor receptor 2 (HER2), or tyrosine kinases.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Currently, there are no published structure-activity relationship (SAR) studies that focus specifically on this compound and its derivatives.

SAR studies on related classes of compounds, such as 6-amino-2-pyridone-3,5-dicarbonitriles, have provided insights into the structural features that influence their biological activity. For these compounds, the nature and position of substituents on the phenyl ring and the nitrogen of the pyridone ring have been shown to be critical for their cytotoxic effects. nih.gov Similarly, for amino-3,5-dicyanopyridine-based adenosine receptor ligands, the substituents on the pyridine ring significantly affect their affinity and selectivity for the different adenosine receptor subtypes. nih.gov These studies on related scaffolds highlight the importance of systematic structural modifications in optimizing the biological activity of aminopyridine derivatives.

Elucidation of Structural Features Governing Biological Potency

The biological potency of derivatives of the this compound scaffold is intricately linked to the nature and position of various substituents on both the pyridine and phenyl rings. While specific structure-activity relationship (SAR) studies on this compound itself are not extensively documented in publicly available literature, general principles derived from related aminopyridine and pyridine carboxylic acid derivatives can provide valuable insights.

Key structural features that are likely to govern the biological potency of this scaffold include:

The Amino Group (Position 6): The primary amino group is a crucial hydrogen bond donor and can be a key interaction point with biological targets such as enzymes or receptors. Its basicity can be modulated by substituents on the pyridine ring, influencing its interaction strength. In some cases, this amino group can serve as an attachment point for further chemical modifications to explore different binding pockets of a target protein.

The Carboxylic Acid Group (Position 3): The carboxylic acid group is a key hydrogen bond donor and acceptor, and it can also participate in ionic interactions. This group often contributes significantly to the solubility and pharmacokinetic properties of a compound. Esterification or amidation of the carboxylic acid can be a strategy to modify these properties or to probe for additional binding interactions. Studies on related pyridine carboxylic acid derivatives have shown that this acidic moiety can be crucial for anchoring the molecule to its biological target.

The table below summarizes the general influence of substituents on the biological activity of related aminopyridine scaffolds, which can be extrapolated to hypothesize the SAR for this compound.

| Structural Feature | Modification | Potential Impact on Biological Potency | Supporting Rationale |

| Amino Group (Position 6) | Alkylation or Acylation | Can either increase or decrease potency depending on the target's steric and electronic requirements. | May improve binding by accessing new pockets or introduce steric hindrance. |

| Phenyl Group (Position 5) | Introduction of substituents (e.g., -OH, -OMe, halogens) | Can significantly modulate potency and selectivity. | Alters electronic properties and provides additional interaction points (e.g., hydrogen bonding, halogen bonding). |

| Carboxylic Acid (Position 3) | Esterification or Amidation | Can alter pharmacokinetic properties and may change the binding mode. | Conversion to an ester or amide can improve cell permeability. |

| Pyridine Ring | Introduction of additional substituents | Can fine-tune the electronic properties and overall geometry of the molecule. | Can influence the pKa of the amino group and the orientation of the phenyl ring. |

Rational Design of Analogues for Targeted Biological Effects (Non-Clinical)

The principles of rational drug design can be effectively applied to the this compound scaffold to develop analogues with specific, non-clinical biological effects, such as inhibiting a particular enzyme or modulating a specific receptor. This process typically involves a structure-based or ligand-based approach.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how analogues of this compound would bind. This allows for the design of modifications that are predicted to enhance binding affinity and selectivity. For example, if the phenyl ring of the parent compound sits (B43327) in a hydrophobic pocket of the target protein, analogues with larger or more hydrophobic substituents on the phenyl ring could be designed to improve potency.

Ligand-Based Design: In the absence of a target's 3D structure, a library of known active and inactive molecules can be used to build a pharmacophore model. This model defines the essential structural features required for biological activity. Analogues of this compound can then be designed to better fit this pharmacophore model.

The following table outlines potential strategies for the rational design of analogues based on this scaffold for targeted non-clinical effects, drawing inspiration from the development of other kinase inhibitors and receptor modulators.

| Targeted Biological Effect | Design Strategy | Example Modification on the Scaffold | Rationale |

| Enzyme Inhibition (e.g., Kinase) | Introduce groups that can interact with specific residues in the active site. | Addition of a sulfonamide group to the phenyl ring. | To form a hydrogen bond with the hinge region of a kinase. |

| Receptor Antagonism | Introduce bulky groups to block the binding of the natural ligand. | Attachment of a large aromatic group to the amino function. | To sterically hinder the receptor's active conformation. |

| Improving Selectivity | Exploit subtle differences in the binding sites of related targets. | Fine-tuning the substitution pattern on the phenyl ring. | To favor binding to one target over another based on minor structural variations. |

| Modulating Physicochemical Properties | Modify the carboxylic acid or add polar groups. | Conversion of the carboxylic acid to a bioisostere like a tetrazole. | To improve properties like solubility and cell permeability. |

Potential Applications in Chemical Biology Research

While the primary focus of research on aminopyridine scaffolds is often drug discovery, their intrinsic properties also make them valuable tools for chemical biology research.

Development as Fluorescent Probes and Sensors

To date, there is no specific literature describing the use of this compound as a fluorescent probe or sensor. However, the general class of aminopyridines has been explored for such applications. The development of fluorescent probes often relies on changes in the fluorescence properties of a molecule upon binding to a specific analyte or a change in its microenvironment. The aminopyridine core, with its potential for intramolecular charge transfer (ICT), could theoretically be functionalized to create fluorescent sensors. For instance, modifying the amino and carboxylic acid groups with environmentally sensitive fluorophores or specific recognition moieties could lead to the development of novel probes. Further research would be required to explore the photophysical properties of this compound and its derivatives to assess their suitability for these applications.

**6.4

Future Directions and Research Perspectives

Emerging Synthetic Methodologies for Pyridine (B92270) Scaffolds

The synthesis of functionalized pyridine derivatives has been a subject of intense research, leading to the development of highly efficient and versatile methodologies. dntb.gov.ua For a molecule like 6-Amino-5-phenylpyridine-3-carboxylic acid, modern synthetic approaches can offer significant advantages over classical methods in terms of yield, atom economy, and environmental impact.

One of the most promising avenues is the use of one-pot, multi-component reactions (MCRs) . nih.gov These reactions allow for the construction of complex molecules from simple starting materials in a single synthetic operation, which is both time and resource-efficient. For instance, a one-pot, two-step synthesis has been successfully employed for the preparation of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, a class of compounds structurally related to the target molecule. nih.gov This approach often utilizes natural product catalysts like betaine (B1666868) and guanidine (B92328) carbonate, which are non-toxic and promote reactions under mild conditions. nih.gov

Another emerging area is the application of sustainable and green chemistry principles . This includes the use of environmentally benign solvents and catalysts. For example, the reductive amination of carboxylic acids to primary amines, a key transformation in the synthesis of aminopyridines, has been achieved in a one-pot reaction using a heterogeneous catalytic system with only hydrogen and ammonia (B1221849) as reactants. rsc.orgresearchgate.net Such methods significantly reduce the waste generated compared to traditional multi-step syntheses.

Furthermore, the direct amidation of carboxylic acids without the need for coupling reagents is a rapidly developing field. researchgate.netrsc.org These methods, often catalyzed by transition metals or employing novel activating agents, could be adapted for the synthesis of amides derived from this compound, expanding its chemical space for biological screening.

Table 1: Emerging Synthetic Methodologies for Pyridine Scaffolds

| Methodology | Description | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| One-Pot, Multi-Component Reactions (MCRs) | Synthesis of complex molecules from three or more starting materials in a single step. | Increased efficiency, reduced waste, and rapid access to a library of analogs. | nih.gov |

| Natural Product Catalysis | Use of naturally occurring molecules as catalysts. | Mild reaction conditions, non-toxic, and environmentally friendly. | nih.gov |

| Sustainable Reductive Amination | Direct conversion of carboxylic acids to amines using H2 and NH3. | High atom economy and use of green reagents. | rsc.orgresearchgate.net |

| Direct Amidation | Formation of amides from carboxylic acids and amines without traditional coupling reagents. | Avoids the use of expensive and potentially toxic coupling agents. | researchgate.netrsc.org |

Advanced Computational Approaches for Predictive Modeling and Drug Discovery

In silico methods are indispensable tools in modern drug discovery, enabling the prediction of biological activity, elucidation of mechanisms of action, and the design of novel drug candidates. For this compound, a range of computational approaches can be employed to guide its development.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for predicting the biological activity of a series of compounds based on their physicochemical properties. nih.govresearchgate.netwjpsonline.comnih.gov By developing QSAR models for aminopyridine and pyridine carboxamide derivatives, it is possible to identify the key structural features that contribute to a particular biological activity. nih.govresearchgate.net This information can then be used to design new analogs of this compound with improved potency and selectivity.

Molecular docking is another crucial computational technique that predicts the binding orientation of a small molecule to its macromolecular target. researchgate.nettandfonline.comresearchgate.netmdpi.comnih.gov This method can be used to screen virtual libraries of compounds against a specific biological target, or to understand the binding mode of a known active compound. For this compound, molecular docking could be used to identify potential biological targets and to rationalize its binding affinity.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. researchgate.net This can help to assess the stability of the predicted binding mode from molecular docking and to identify key interactions that are maintained throughout the simulation.

Table 2: Advanced Computational Approaches in Drug Discovery

| Computational Approach | Application in the Study of this compound | Expected Outcome | References |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of novel analogs based on their chemical structure. | Identification of key structural features for activity and design of more potent compounds. | nih.govresearchgate.netwjpsonline.comnih.gov |

| Molecular Docking | Predicting the binding mode of the compound to potential biological targets. | Identification of potential targets and rationalization of structure-activity relationships. | researchgate.nettandfonline.comresearchgate.netmdpi.comnih.gov |

| Molecular Dynamics (MD) Simulations | Assessing the stability of the ligand-protein complex over time. | Confirmation of binding modes and identification of key stable interactions. | researchgate.net |

| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties. | Early assessment of the drug-likeness of the compound and its analogs. | mdpi.com |

Identification of Novel Biological Targets for Therapeutic Intervention (Non-Clinical)

The structural motifs present in this compound—an aminopyridine core, a phenyl substituent, and a carboxylic acid group—are found in a variety of biologically active molecules. This suggests that the target compound may interact with a range of biological targets.

Based on the activities of structurally similar compounds, several potential non-clinical targets can be proposed for investigation. For example, aminopyridine-based compounds have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs) , which are implicated in inflammatory diseases and cancer. nih.govresearchgate.net

Furthermore, phenyl-pyridine-2-carboxylic acid derivatives have been shown to act as cell cycle inhibitors with selectivity for cancer cells. nih.gov These compounds induce a mitotic arrest followed by apoptosis, highlighting the potential of this scaffold in oncology.

Another potential area of investigation is the inhibition of enzymes involved in steroid biosynthesis, such as aromatase . Sulfonamide derivatives containing a pyridine moiety have been developed as aromatase inhibitors for the treatment of estrogen-receptor-positive breast cancer. mdpi.com The pyridine core of this compound could potentially be functionalized to interact with such targets.

Finally, a chemoproteomic analysis of a 6-dialkylaminopyrimidine carboxamide series, which shares the aminopyrimidine feature, led to the identification of two putative targets of unknown function in Mycobacterium tuberculosis, suggesting a potential role in infectious diseases. nih.gov

Table 3: Potential Non-Clinical Biological Targets

| Potential Biological Target | Therapeutic Area | Evidence from Structurally Related Compounds | References |

|---|---|---|---|

| c-Jun N-terminal kinases (JNKs) | Inflammation, Cancer | Aminopyridine derivatives are potent JNK inhibitors. | nih.govresearchgate.net |

| Cell Cycle Proteins | Cancer | Phenyl-pyridine-2-carboxylic acid derivatives act as cell cycle inhibitors. | nih.gov |

| Aromatase | Cancer (Breast) | Pyridine-containing sulfonamides are aromatase inhibitors. | mdpi.com |

| Novel Bacterial Targets | Infectious Diseases | A related aminopyrimidine series identified putative targets in M. tuberculosis. | nih.gov |

Interdisciplinary Research Integrating Chemical Synthesis, Computational Biology, and In Vitro Pharmacology

The successful development of this compound as a lead compound will necessitate a highly integrated and interdisciplinary research approach. This involves a cyclical process of design, synthesis, and testing, where each component informs the others.

The process begins with computational biology , where methods like molecular docking and QSAR can be used to design a library of promising analogs of the target compound. researchgate.nettandfonline.comresearchgate.netmdpi.comnih.gov These in silico predictions help to prioritize the synthetic efforts towards compounds with the highest probability of being active.

Next, chemical synthesis teams can employ the emerging synthetic methodologies discussed in section 7.1 to efficiently produce the designed compounds. nih.govrsc.orgresearchgate.netresearchgate.netrsc.org The flexibility of these methods allows for the rapid generation of a diverse set of analogs for biological evaluation.

Finally, in vitro pharmacology is used to test the synthesized compounds against the identified biological targets and in relevant cellular assays. nih.govnih.gov The results of these assays provide crucial feedback for the computational models and guide the design of the next generation of compounds. This iterative cycle of design-synthesis-testing is a hallmark of modern drug discovery and will be essential for unlocking the therapeutic potential of this compound.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-amino-5-phenylpyridine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted pyridine precursors. For example, halogenated pyridine intermediates (e.g., 5-bromo derivatives) can undergo Suzuki coupling with phenylboronic acids to introduce the phenyl group at position 5 . Subsequent amination at position 6 via Buchwald-Hartwig catalysis or nucleophilic substitution is critical. Reaction temperature (80–120°C), solvent choice (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄) significantly impact yield and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of HPLC (≥95% purity threshold) and LC-MS to confirm molecular weight. NMR (¹H and ¹³C) is essential for verifying substitution patterns: the carboxylic acid proton (δ ~12-13 ppm) and aromatic protons (δ 7.0–8.5 ppm) should align with pyridine-phenyl conjugation . FT-IR can validate the carboxylic acid (-COOH) stretch at ~2500–3300 cm⁻¹ and C=O at ~1700 cm⁻¹ .

Q. What solubility properties should be considered for in vitro assays involving this compound?

- Methodological Answer : The carboxylic acid group confers pH-dependent solubility. In aqueous buffers (pH >7), the compound is soluble due to deprotonation. For cell-based assays, DMSO is a preferred solvent (stock solutions ≥10 mM). Solubility in polar aprotic solvents (e.g., DMF) is moderate but may interfere with biological activity .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Variability often arises from differences in substituent positioning. For example, meta-substituted phenyl groups may enhance enzyme inhibition (e.g., kinase targets) compared to para-substituted analogs . Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) and control for batch-to-batch purity variations via QC/QA protocols .

Q. What computational strategies are effective for predicting the regioselectivity of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states for amination or carboxylation reactions. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA paired with molecular docking (e.g., AutoDock) can simulate interactions with biological targets .

Q. How does the steric and electronic environment of the phenyl group influence the compound’s stability under storage?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring increase stability by reducing oxidative degradation. Accelerated stability studies (40°C/75% RH for 6 months) coupled with UPLC-MS can identify degradation products. Store under inert gas (N₂/Ar) at –20°C to minimize hydrolysis of the carboxylic acid group .

Data-Driven Insights

Q. What analytical challenges arise in distinguishing this compound from its regioisomers?

- Methodological Answer : Regioisomers (e.g., 5-amino-6-phenyl derivatives) require high-resolution mass spectrometry (HRMS) for differentiation. Tandem MS/MS fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid group) and NOESY NMR can resolve positional ambiguity .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?

- Methodological Answer : Slow vapor diffusion using solvent pairs (e.g., DCM/methanol) promotes single-crystal growth. Pre-screen solvents for hydrogen-bonding potential with the amino and carboxylic acid groups. Synchrotron radiation (λ = 0.7–1.0 Å) enhances resolution for light-atom structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。